Sulfo-Cy7 amine

Description

Chemical Identity and Nomenclature

Sulfo-Cyanine7 amine is systematically known by its International Union of Pure and Applied Chemistry name: 1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate. This complex nomenclature reflects the intricate molecular architecture that characterizes this near-infrared fluorescent compound. The compound is also referenced in scientific literature by alternative descriptive names including sulfonated amino derivative of Cyanine7 near-infrared dye and water-soluble Cyanine7 amine derivative.

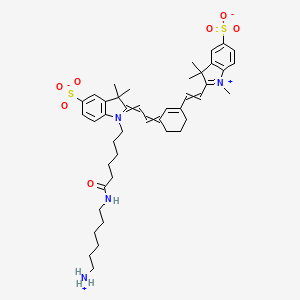

The chemical structure incorporates multiple functional elements that contribute to its unique properties, including sulfonated indole rings, a conjugated polymethine chain, and a terminal primary amine group. The presence of sulfonate groups enhances the compound's water solubility compared to non-sulfonated analogs, while the amine functionality provides reactive sites for bioconjugation applications. This structural combination makes Sulfo-Cyanine7 amine particularly suitable for labeling applications where aqueous compatibility is essential.

Molecular Formula and Weight

The molecular formula of Sulfo-Cyanine7 amine is definitively established as C43H58N4O7S2, corresponding to a molecular weight of 807.07 daltons. This molecular composition reflects the presence of 43 carbon atoms, 58 hydrogen atoms, 4 nitrogen atoms, 7 oxygen atoms, and 2 sulfur atoms within the molecular framework. The relatively large molecular size is characteristic of cyanine dyes, particularly those designed for near-infrared applications where extended conjugation systems are required to achieve the desired spectral properties.

The molecular weight of 807.07 daltons places this compound in the category of medium-sized organic molecules, which influences its handling, purification, and application properties. This molecular mass is consistent across multiple independent sources and represents the neutral form of the compound. The specific molecular composition directly correlates with the compound's spectroscopic behavior, particularly its absorption and emission characteristics in the near-infrared region of the electromagnetic spectrum.

Chemical Abstracts Service Registry Number

Sulfo-Cyanine7 amine is uniquely identified by Chemical Abstracts Service registry number 2236573-39-8. This registry number serves as the definitive identifier for this specific chemical entity within chemical databases and regulatory frameworks worldwide. The CAS number provides unambiguous identification of the compound, distinguishing it from related cyanine derivatives and ensuring accurate communication within the scientific community.

The CAS registry system's assignment of this specific number reflects the compound's recognition as a distinct chemical entity with defined structural characteristics. This identifier is particularly important given the existence of numerous related cyanine compounds with similar names but different structural features, such as non-sulfonated variants or compounds with different functional groups. The CAS number 2236573-39-8 specifically refers to the sulfonated amine derivative and should not be confused with other cyanine compounds bearing different CAS numbers.

Physical Appearance and Formulation

Sulfo-Cyanine7 amine typically presents as a dark green powder in its solid state. This characteristic coloration is directly attributable to the compound's extended conjugated system, which absorbs visible light wavelengths while exhibiting strong absorption in the near-infrared region. The dark green appearance is consistent across different suppliers and represents the pure compound in its dehydrated crystalline or amorphous solid form.

The compound is commonly supplied and handled as a dry powder for storage stability and ease of weighing for analytical applications. Commercial preparations typically maintain high purity levels, with most suppliers reporting purity levels exceeding 95% as determined by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry analysis. The powder form facilitates accurate dispensing and dissolution for subsequent use in labeling reactions and analytical procedures.

Solubility Profile

The solubility characteristics of Sulfo-Cyanine7 amine represent a critical aspect of its practical utility in aqueous biological systems. The compound exhibits very poor solubility in water, with documented solubility of approximately 0.50 millimolar, equivalent to 40 milligrams per liter. This limited aqueous solubility contrasts with the improved water compatibility achieved through sulfonation compared to non-sulfonated cyanine analogs, though it remains significantly lower than ideal for many biological applications.

In contrast to its limited water solubility, Sulfo-Cyanine7 amine demonstrates good solubility in organic solvents, particularly dimethylformamide and dimethyl sulfoxide. These solvent systems are commonly employed for preparing stock solutions of the compound before dilution into aqueous systems for biological applications. The solubility profile necessitates careful consideration of solvent systems and concentration limits when designing experimental protocols involving this fluorescent probe.

| Solvent System | Solubility |

|---|---|

| Water | 0.50 mM (40 mg/L) |

| Dimethylformamide | Good |

| Dimethyl sulfoxide | Good |

Structure

2D Structure

Properties

IUPAC Name |

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O7S2/c1-42(2)35-29-33(55(49,50)51)19-21-37(35)46(5)39(42)23-17-31-14-13-15-32(28-31)18-24-40-43(3,4)36-30-34(56(52,53)54)20-22-38(36)47(40)27-12-8-9-16-41(48)45-26-11-7-6-10-25-44/h17-24,28-30H,6-16,25-27,44H2,1-5H3,(H2-,45,48,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPXHFWUNXBKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Precursors

The initial step involves reacting a heteroaromatic compound (Formula I) with a methylene base (Formula II) in the presence of a non-nucleophilic base such as triethylamine. This reaction forms a monoadduct (Formula V), which undergoes further condensation with a secondary heteroaromatic compound (Formula III) to yield a bis-adduct (Formula VI). Critical parameters include:

-

Solvent selection : Methanol or dimethylformamide (DMF) ensures solubility of intermediates.

-

Temperature : Reactions proceed at 20–25°C under inert gas (argon) to prevent oxidation.

-

Reaction time : 12–48 hours for complete conversion, monitored via thin-layer chromatography.

Sulfonation and Amine Functionalization

Sulfonation is achieved by introducing sulfonic acid groups (−SO₃H) to the cyanine backbone using chlorosulfonic acid or sulfur trioxide complexes. The amine group is subsequently introduced via nucleophilic substitution or reductive amination. For Sulfo-Cyanine7 amine, the patent describes reacting Formula VI with a primary amine source (e.g., ammonia or ethylenediamine) in a polar aprotic solvent. Key considerations include:

-

pH control : Maintain alkaline conditions (pH 8–10) to favor amine coupling.

-

Purification : Column chromatography with silica gel or reverse-phase HPLC removes unreacted sulfonic acid derivatives.

Reaction Optimization and Scalability

Industrial-scale production requires balancing yield, purity, and cost-effectiveness. Data from Lumiprobe and GlpBio indicate that commercial batches of Sulfo-Cyanine7 amine achieve >95% purity (HPLC-MS), necessitating stringent process controls.

Solvent and Base Selection

Optimal solvents for sulfonation and amination include DMF and dimethyl sulfoxide (DMSO), which solubilize hydrophobic intermediates while tolerating aqueous workups. Triethylamine serves dual roles as a base and catalyst, neutralizing HCl byproducts during amine coupling.

Temperature and Time Dependence

Elevated temperatures (50–60°C) accelerate sulfonation but risk decomposition of the cyanine chromophore. Kinetic studies from the patent suggest that 24-hour reactions at 25°C maximize yields (75–80%) while minimizing side products.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and functional performance. Key metrics include:

Spectroscopic Properties

Sulfo-Cyanine7 amine exhibits absorption/emission maxima at 750/773 nm (ε = 240,600 L·mol⁻¹·cm⁻¹), with a fluorescence quantum yield of 0.24. These values align with its use in NIR imaging, where minimal tissue autofluorescence enhances signal-to-noise ratios.

Partition Coefficient and Stability

Studies of analogous compounds ([⁶⁸Ga]Sulfo-Cy7-FSC-MG) reveal a logD (pH 7.4) of −1.9 ± 0.17, confirming hydrophilicity. Stability assays in phosphate-buffered saline (PBS) and human serum show >93% integrity over 4 hours, critical for in vivo applications.

| Property | Value | Source |

|---|---|---|

| logD (pH 7.4) | −1.9 ± 0.17 | |

| Serum stability (4 h) | 93.9 ± 0.5% | |

| Fluorescence quantum yield | 0.24 |

Applications in Biomedical Imaging

Sulfo-Cyanine7 amine’s primary application lies in conjugating biomolecules (e.g., peptides, antibodies) for targeted imaging. A study by PMC demonstrates its use in hybrid probes for gastrin-releasing peptide receptor (GRPR) and integrin αvβ3 imaging.

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine7 amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with electrophilic groups, such as NHS esters and epoxides, to form stable conjugates.

Enzymatic Reactions: It can also participate in enzymatic reactions involving transamination.

Common Reagents and Conditions

NHS Esters: Used for labeling proteins and other biomolecules.

Epoxides: React with the amine group to form stable adducts.

Oxidative Conditions: Required for the initial synthesis of the compound from thiols and amines.

Major Products Formed

The major products formed from these reactions are typically conjugates of Sulfo-Cyanine7 amine with various biomolecules, which are used in imaging and diagnostic applications .

Scientific Research Applications

In Vivo Imaging

Sulfo-Cyanine7 amine is extensively utilized for in vivo imaging due to its ability to penetrate biological tissues with minimal background interference. This property is particularly beneficial for deep tissue imaging, allowing researchers to visualize biological processes in real time without the limitations posed by conventional fluorescent dyes.

- Case Study : In a study involving xenografted mice, Sulfo-Cyanine7 was used to visualize tumor tissues. The imaging demonstrated high specificity and contrast between tumor and non-target tissues over time, confirming the dye's efficacy in tracking tumor progression .

Fluorescence Microscopy

The dye is also employed in fluorescence microscopy , enabling high-resolution imaging of cells and tissues. Its near-infrared properties reduce scattering and autofluorescence from biological samples, enhancing image quality.

- Data Table: Spectral Properties for Imaging Techniques

| Property | Value |

|---|---|

| Absorption Maximum | ~750 nm |

| Emission Maximum | ~773 nm |

| Stokes Shift | ~23 nm |

| Quantum Yield | High |

Flow Cytometry

In flow cytometry, Sulfo-Cyanine7 amine provides distinct fluorescent signals that facilitate precise cell sorting and analysis. Its water solubility allows for straightforward conjugation with antibodies or other biomolecules.

- Application Example : The dye has been conjugated to antibodies targeting specific cell surface markers, allowing researchers to analyze cell populations based on their expression profiles .

Bioconjugation

The ability to efficiently label biomolecules such as proteins, antibodies, and nucleic acids makes Sulfo-Cyanine7 amine a valuable tool for bioconjugation applications. This property is essential for developing targeted therapies and diagnostic assays.

- Case Study : In a study on hybrid imaging agents, Sulfo-Cyanine7 was conjugated with targeting vectors to create probes that selectively bind to cancer cells, demonstrating improved binding affinity compared to traditional agents .

Molecular Probes

Sulfo-Cyanine7 amine is utilized as a molecular probe in bioanalytical assays to study molecular interactions. Its fluorescence can be used to monitor binding events or conformational changes in biomolecules.

Mechanism of Action

The mechanism of action of Sulfo-Cyanine7 amine involves its ability to absorb and emit light in the near-infrared region. This property allows it to be used as a fluorescent probe for imaging applications. The compound interacts with molecular targets through its amine group, forming stable conjugates that can be detected using fluorescence-based techniques .

Comparison with Similar Compounds

Sulfo-Cyanine7 amine is distinguished from related cyanine dyes and derivatives by its unique functional groups, spectral range, and solubility. Below is a detailed comparison:

Structural and Functional Comparisons

Key Observations:

Sulfonation Impact: Sulfo-Cyanine7 amine’s sulfonate group enhances water solubility compared to non-sulfonated analogs (e.g., Cyanine7 NHS ester), enabling direct use in biological buffers without organic solvents . Non-sulfonated variants (e.g., Cyanine5 amine) require DMF or DMSO for dissolution, limiting biocompatibility .

Spectral Range :

- Sulfo-Cyanine7 amine’s NIR emission (773 nm) provides deeper tissue penetration (>5 mm) compared to Sulfo-Cyanine5 amine (662 nm, visible range) .

Functional Group Versatility :

- The amine group allows conjugation with carboxyls, aldehydes, and NHS esters, whereas NHS ester derivatives (e.g., Sulfo-Cyanine7 NHS ester) target primary amines .

Discussion:

- Quantum Yield : Sulfo-Cyanine7 amine outperforms Sulfo-Cyanine5 amine in brightness, critical for low-abundance target detection .

- Photostability : Superior resistance to photobleaching makes Sulfo-Cyanine7 amine suitable for longitudinal imaging studies .

Commercial Availability and Stability

- Storage: Sulfo-Cyanine7 amine is stable at -20°C for 24 months, while non-sulfonated analogs (e.g., Cyanine7 NHS ester) degrade faster under humid conditions .

- Cost : Sulfo-Cyanine7 amine is priced at ~¥1,004/mg (1 mg), comparable to Sulfo-Cyanine5 NHS ester (¥1,920/mg) .

Biological Activity

Sulfo-Cyanine7 amine (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye that has gained significant attention in biological and biomedical research due to its unique spectral properties and versatility in various applications. This compound is particularly valued for its strong fluorescence, high photostability, and excellent water solubility, which are attributed to its sulfonate groups. These characteristics make Sulfo-Cy7 an ideal candidate for deep tissue imaging, bioconjugation, and labeling biomolecules such as proteins and nucleic acids.

Spectral Properties

The spectral properties of Sulfo-Cy7 are critical for its application in imaging and diagnostics. The key properties include:

- Absorption Maximum : ~750 nm

- Emission Maximum : ~773 nm

- Stokes Shift : ~23 nm

- Quantum Yield : High quantum yield enhances fluorescence intensity.

- Solubility : Excellent solubility in water, DMF, and DMSO due to sulfonate groups.

| Property | Value |

|---|---|

| Chemical Formula | C₄₃H₅₈N₄O₇S₂ |

| Molecular Weight | 807.07 g/mol |

| Appearance | Dark green powder |

| Purity | 95% (NMR 1H, HPLC-MS) |

| Storage Conditions | -20°C in the dark |

Applications in Biological Research

Sulfo-Cy7 is utilized in various biological applications due to its favorable properties:

- In Vivo Imaging : Its NIR fluorescence allows for deep tissue imaging with minimal background interference, making it suitable for studying live organisms.

- Fluorescence Microscopy : Enables high-resolution imaging of cellular structures and dynamics.

- Flow Cytometry : Provides distinct signals for accurate cell sorting and analysis.

- Bioconjugation : Efficiently labels proteins, antibodies, and nucleic acids for tracking and functional studies.

- Molecular Probes : Used in bioanalytical assays to investigate molecular interactions.

Study 1: In Vivo Imaging of Tumors

A study published in Communications Biology demonstrated the use of Sulfo-Cy7 in tumor imaging. Researchers utilized self-assembled hydrogels loaded with Sulfo-Cy7 to visualize tumor growth in murine models. The results indicated that the dye provided clear imaging of tumor margins, aiding in surgical planning and assessment of treatment efficacy .

Study 2: Bioconjugation Techniques

Research highlighted by MedChemExpress explored the bioconjugation capabilities of Sulfo-Cy7 amine with various electrophilic targets. The study found that the amine group facilitated efficient labeling of antibodies, enhancing their visibility in immunological assays . This property is particularly beneficial for developing antibody-drug conjugates (ADCs) used in targeted cancer therapies.

Study 3: Flow Cytometry Applications

In a study focusing on cell sorting techniques, Sulfo-Cy7 was shown to improve the resolution of flow cytometry analyses. The dye's distinct emission profile allowed for better differentiation between cell populations, which is crucial for immunological studies and therapeutic monitoring .

Q & A

Q. What are the critical chemical properties of Sulfo-Cyanine7 amine that make it suitable for near-infrared (NIR) imaging?

Sulfo-Cyanine7 amine’s NIR fluorescence (emission: 750–800 nm) enables deep tissue penetration with minimal autofluorescence interference. Its sulfonate group enhances water solubility, while the amine group facilitates covalent conjugation to biomolecules like proteins or antibodies via carbodiimide crosslinkers (e.g., EDC/NHS). Methodologically, confirm solubility in aqueous buffers (pH 6.5–7.5) and validate conjugation efficiency using UV-Vis spectroscopy or mass spectrometry .

Q. How do I optimize the conjugation of Sulfo-Cyanine7 amine to antibodies without quenching fluorescence?

Use a molar dye-to-antibody ratio of 5:1–10:1 to avoid over-labeling, which can cause aggregation or fluorescence quenching. Purify conjugates via size-exclusion chromatography (e.g., PD-10 columns) and validate using fluorescence intensity measurements (λex/λem = 750/800 nm). Include controls with unconjugated dye to assess nonspecific binding .

Q. What are the best practices for storing Sulfo-Cyanine7 amine to maintain stability?

Store lyophilized dye at –20°C in desiccated, light-protected vials. Reconstitute in anhydrous DMSO (≤1 mM stock) and avoid freeze-thaw cycles. For long-term storage of conjugates, use 50% glycerol at –80°C. Monitor photostability by comparing fluorescence intensity before and after exposure to experimental light conditions .

Advanced Research Questions

Q. How can I resolve conflicting data when using Sulfo-Cyanine7 amine for in vivo vs. in vitro imaging?

Scenario: Discrepancies in signal intensity between cell cultures and animal models. Methodological Approach:

- Tissue penetration : Confirm imaging system sensitivity for NIR wavelengths and adjust exposure settings.

- Background noise : Use spectral unmixing to differentiate dye signal from tissue autofluorescence.

- Pharmacokinetics : Track dye clearance rates via blood sampling and HPLC analysis to account for metabolic differences .

- Reference : Compare with alternative NIR dyes (e.g., IRDye800CW) to isolate instrument- vs. dye-specific limitations .

Q. What experimental designs minimize batch-to-batch variability in Sulfo-Cyanine7 amine conjugates?

- Standardization : Use a single batch of dye for longitudinal studies.

- Quality control : Characterize each conjugate batch via absorbance (ε at 750 nm ≈ 250,000 M<sup>−1</sup>cm<sup>−1</sup>) and fluorescence quantum yield (Φ ~0.3).

- Replicates : Include technical triplicates for conjugation efficiency assays and biological triplicates in imaging studies.

- Documentation : Report dye:protein ratios, purification methods, and storage conditions in metadata .

Q. How do I integrate Sulfo-Cyanine7 amine with other fluorophores for multiplexed imaging without spectral overlap?

- Spectral separation : Pair Sulfo-Cyanine7 amine (800 nm emission) with dyes emitting ≤700 nm (e.g., Cy5).

- Filter optimization : Use narrow-bandpass filters and sequential imaging to prevent bleed-through.

- Validation : Test pairwise combinations in control samples to confirm channel specificity.

- Computational correction : Apply linear unmixing algorithms in software like ImageJ or Imaris .

Q. What statistical approaches are recommended for analyzing time-dependent fluorescence decay in Sulfo-Cyanine7 amine studies?

- Data modeling : Fit decay curves to a biexponential model to account for dye photobleaching and biological clearance.

- Error analysis : Calculate confidence intervals using bootstrapping for small sample sizes.

- Normalization : Express signals as a percentage of baseline intensity (t=0) to control for initial variability .

Methodological & Literature Review Questions

Q. How do I critically evaluate the reliability of published studies using Sulfo-Cyanine7 amine?

- Assay validation : Check for inclusion of negative controls (e.g., unconjugated dye) and validation of target specificity (e.g., siRNA knockdown).

- Reproducibility : Look for datasets shared in repositories like Figshare or protocols.io .

- Limitations : Scrutinize discussions of photobleaching rates, tissue depth limitations, and batch variability .

Q. What frameworks (e.g., FINER, PICO) are effective for formulating hypotheses involving Sulfo-Cyanine7 amine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.